Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Description

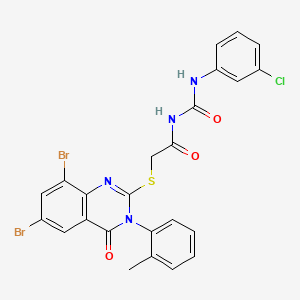

The compound Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- (hereafter referred to as Compound A) is a structurally complex acetamide derivative featuring a quinazolinone core substituted with bromine atoms (6,8-dibromo), a 2-methylphenyl group, and a thioether-linked acetamide moiety further modified with a 3-chlorophenyl urea group. Its molecular formula and structural identifiers are detailed in PubChem and related databases . Its synthesis and characterization would align with methods for analogous quinazolinone-acetamide hybrids, such as coupling reactions or thiol-alkylation strategies .

Properties

CAS No. |

83315-78-0 |

|---|---|

Molecular Formula |

C24H17Br2ClN4O3S |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)carbamoyl]-2-[6,8-dibromo-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C24H17Br2ClN4O3S/c1-13-5-2-3-8-19(13)31-22(33)17-9-14(25)10-18(26)21(17)30-24(31)35-12-20(32)29-23(34)28-16-7-4-6-15(27)11-16/h2-11H,12H2,1H3,(H2,28,29,32,34) |

InChI Key |

FYBJSUFOHSYPAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Construction of the Quinazoline Core

- The quinazoline nucleus is generally synthesized via cyclization reactions involving anthranilic acid derivatives or substituted benzamides with appropriate amine or amide precursors.

- Bromination at positions 6 and 8 is introduced either by direct electrophilic aromatic substitution on the quinazoline ring or by using pre-brominated starting materials.

- The 2-methylphenyl substituent at position 3 is introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) depending on the precursor availability.

Attachment of the N-(((3-chlorophenyl)amino)carbonyl) Group

- The acetamide nitrogen is functionalized with the 3-chlorophenyl carbamoyl group through carbamoylation reactions.

- This step often involves the reaction of an amine with an isocyanate or carbamoyl chloride derivative of 3-chloroaniline.

- Alternatively, coupling reagents such as carbodiimides (e.g., EDC, DCC) can be used to facilitate amide bond formation between the acetamide and the chlorophenyl amine derivative.

Detailed Preparation Methods with Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinazoline ring formation | Anthranilic acid derivative + 2-methylbenzoyl chloride, cyclization under acidic conditions (e.g., polyphosphoric acid) | Formation of 3-(2-methylphenyl)quinazolin-4(3H)-one |

| 2 | Bromination | Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform, controlled temperature | 6,8-dibromo substitution on quinazoline ring |

| 3 | Chlorination at position 2 | Phosphorus oxychloride (POCl3) reflux | Conversion of quinazolinone to 2-chloroquinazoline |

| 4 | Thioether formation | Reaction of 2-chloroquinazoline with thiol-containing acetamide derivative in polar aprotic solvent (e.g., DMF) with base (e.g., triethylamine) | Formation of 2-(thioacetamide)quinazoline intermediate |

| 5 | Carbamoylation | Reaction of acetamide nitrogen with 3-chlorophenyl isocyanate or carbamoyl chloride in presence of base | Final compound with N-(((3-chlorophenyl)amino)carbonyl) substitution |

Research Findings and Optimization Notes

- The bromination step requires careful control of stoichiometry and temperature to avoid over-bromination or side reactions.

- The chlorination of the quinazolinone to 2-chloroquinazoline is critical for enabling nucleophilic substitution by the thiol; incomplete chlorination reduces yield.

- The thioether bond formation is favored in polar aprotic solvents with mild bases to prevent decomposition of sensitive groups.

- Carbamoylation efficiency depends on the purity of the isocyanate or carbamoyl chloride reagent and the exclusion of moisture.

- Purification is typically achieved by recrystallization or chromatographic methods due to the compound’s complexity.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Quinazoline synthesis | Anthranilic acid derivative, 2-methylbenzoyl chloride | Acidic cyclization, 150-180°C | 70-85 | High purity starting materials improve yield |

| Bromination | Br2 or NBS | 0-25°C, solvent dependent | 60-75 | Controlled addition prevents polybromination |

| Chlorination | POCl3 | Reflux, 2-4 h | 80-90 | Essential for subsequent substitution |

| Thioether formation | Thiol-acetamide, base (Et3N) | 50-80°C, 6-12 h | 65-80 | Polar aprotic solvents preferred |

| Carbamoylation | 3-chlorophenyl isocyanate | Room temp, inert atmosphere | 70-85 | Moisture sensitive step |

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium azide, potassium cyanide, amines

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Azides, nitriles, substituted amines

Scientific Research Applications

Basic Information

- Molecular Formula : C24H17Br2ClN4O3S

- Molar Mass : 636.74 g/mol

- CAS Number : 83315-78-0

Structural Characteristics

The compound features a quinazoline core substituted with bromine and chlorine atoms, which are critical for its biological activity. The presence of the acetamide group enhances its solubility and reactivity.

Computational Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| XLogP3-AA | 6.8 |

Medicinal Chemistry

Acetamide derivatives have been extensively studied for their pharmacological properties. This specific compound has shown promise in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. A study demonstrated that quinazoline derivatives can act as effective inhibitors of cancer cell proliferation due to their ability to interfere with kinase activity.

Antimicrobial Properties

The presence of halogen atoms (bromine and chlorine) in the structure is associated with enhanced antimicrobial activity. A comparative study showed that derivatives of acetamide with halogen substitutions exhibited significant antibacterial effects against various pathogens.

Case Study: Inhibition of Tumor Growth

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of acetamide derivatives in inhibiting the growth of specific cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as anticancer agents .

Materials Science

The unique structural properties of acetamide derivatives allow for their application in materials science, particularly in developing new polymers and coatings.

Polymer Synthesis

Acetamide compounds can serve as monomers in polymer synthesis. Their reactivity allows for the formation of copolymers with desirable mechanical properties and thermal stability.

Case Study: Development of Coatings

A study explored the use of acetamide-containing polymers as protective coatings for metals. The results showed improved corrosion resistance compared to traditional coatings, making them suitable for industrial applications .

Environmental Studies

The environmental impact of chemical compounds is an essential consideration. Acetamide derivatives are being studied for their potential role in environmental remediation.

Biodegradation Studies

Research has focused on the biodegradability of acetamide compounds in wastewater treatment processes. Preliminary findings suggest that certain microbial strains can effectively degrade these compounds, reducing their environmental footprint .

Mechanism of Action

The mechanism of action of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Quinazolinone-Based Acetamides

- Compound B: 2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide () Structural Differences: Replaces Compound A’s 3-chlorophenyl urea group with a 2,6-dibromo-4-methylphenyl acetamide chain.

- Compound C: 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide () Structural Differences: Incorporates a thiazolidinone ring instead of the 3-chlorophenyl urea group.

Thiazolidinone and Benzothiazole Derivatives

- Compound D: N-(2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (, Compound 4m) Synthesis: 45% yield via ethanol/ethyl acetate chromatography. Key Features: The benzothiazole ring and thiazolidinone core differ from Compound A’s quinazolinone scaffold. Spectroscopy: Distinct $ ^1H $-NMR signals for the thiazolidinone protons (δ 4.1–4.3 ppm) and benzothiazole aromatic protons (δ 7.2–7.8 ppm) .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Halogenation | Hydrogen-Bonding Groups | Reported Yield |

|---|---|---|---|---|

| Compound A | 6,8-dibromo, 2-methylphenyl, 3-chlorophenyl | Br (×2), Cl (×1) | Urea (NHCO), quinazolinone (C=O) | Not reported |

| Compound B | 4-chlorophenyl, 2,6-dibromo-4-methylphenyl | Br (×2), Cl (×1) | Acetamide (NHCO), quinazolinone | Not reported |

| Compound C | 6-bromo, phenyl, thiazolidinone | Br (×1) | Thiazolidinone (C=O, NH) | Not reported |

| Compound D | 3-chlorophenyl, benzothiazole | Cl (×1) | Thiazolidinone (C=O), benzothiazole | 45% |

Key Observations :

- Halogenation : Bromine atoms in Compound A and B increase molecular weight and may enhance electrophilic reactivity or bioactivity (e.g., enzyme inhibition via halogen bonding) .

Biological Activity

Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H17Br2ClN4O3S, with a molecular weight of 636.743 g/mol. It is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H17Br2ClN4O3S |

| Molecular Weight | 636.743 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound under review has shown promising results against various bacterial strains. For instance, derivatives with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and dibromo groups is believed to contribute significantly to this activity due to their electron-withdrawing effects that enhance the compound's lipophilicity and membrane permeability .

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer properties, particularly through inhibition of the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to acetamide can inhibit EGFR autophosphorylation, thereby reducing tumor cell proliferation. In vitro studies have reported IC50 values in the nanomolar range for similar compounds targeting EGFR pathways .

Enzyme Inhibition

Inhibition of dihydrofolate reductase (DHFR) is another significant mechanism through which quinazoline derivatives exert their biological effects. The compound's structure suggests potential as a DHFR inhibitor, which could lead to 'thymineless cell death' in rapidly dividing cancer cells .

Case Studies

- Antimicrobial Evaluation : A series of synthesized quinazoline derivatives were tested for antimicrobial activity. Compounds with methoxy and methyl substitutions on the phenyl ring showed enhanced antibacterial properties compared to others with different substituents .

- Cancer Cell Line Studies : In vitro studies demonstrated that quinazoline derivatives could effectively inhibit growth in various cancer cell lines by targeting EGFR pathways. One study reported a derivative achieving significant growth inhibition at concentrations as low as 0.3 µM in acute leukemia cell lines .

- Inhibition Studies : A recent investigation into 6-substituted quinazolines showed potent DHFR inhibitory activity, indicating that modifications at specific positions can enhance biological efficacy. This suggests that acetamide's structural features may similarly influence its enzyme inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this acetamide derivative, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including (1) acyl halide formation from carboxylic acid precursors, (2) nucleophilic substitution for thioether bond formation, and (3) coupling with substituted quinazolinone moieties. Optimization requires monitoring reaction kinetics via HPLC and adjusting catalysts (e.g., POCl₃ for cyclization ). Use anhydrous conditions to minimize hydrolysis of intermediates. For halogenated analogs, bromination/chlorination steps may require controlled temperature (0–5°C) to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Combine:

- FTIR : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-C=S at ~650 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons in the chlorophenyl and quinazolinone regions (e.g., aromatic protons at δ 6.8–7.5 ppm ).

- HRMS : Verify molecular weight (e.g., expected [M+H]+ for C₂₄H₂₀Br₂ClN₃O₂S: ~640.8 Da).

- XRD : Resolve crystallographic data for stereochemical confirmation (if crystals are obtainable) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer : Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity). For aqueous stability, employ buffered solutions (pH 7.4) with antioxidants (e.g., 0.1% ascorbic acid). Lyophilization may improve long-term storage . Pre-screen for photodegradation using UV-Vis spectroscopy (λmax 250–300 nm) under controlled light conditions .

Advanced Research Questions

Q. What computational strategies can predict this compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps, MEP surfaces, and Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to predict aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., kinase domains) using AutoDock Vina, focusing on the quinazolinone-thioacetamide scaffold’s binding affinity .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability across cell lines) be systematically analyzed?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (Hill equation) to compare potency. Account for cell line-specific metabolic differences (e.g., CYP450 expression ).

- Proteomics : Identify off-target interactions via SILAC-based profiling in resistant vs. sensitive cell lines.

- SAR Analysis : Modify substituents (e.g., bromine position on quinazolinone) to isolate structure-activity relationships .

Q. What experimental designs are recommended for resolving ambiguous spectral data (e.g., overlapping NMR signals)?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve coupling patterns and assign quaternary carbons in congested aromatic regions .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex heterocycles .

- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange (e.g., rotamers in the acetamide side chain) .

Methodological Tools and Best Practices

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?

- Methodological Answer :

- Parameter Space Exploration : Use AI to iteratively adjust temperature, solvent ratios, and catalyst loadings based on real-time HPLC/MS feedback .

- Microreactor Simulations : Model mass transfer limitations in heterogeneous reactions (e.g., thioether formation) to scale-up synthesis .

Q. What safety protocols are critical given the compound’s uncharacterized toxicological profile?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s face velocity) during synthesis .

- Ecotoxicity Screening : Perform Daphnia magna acute toxicity assays (OECD 202) to estimate environmental risks .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.